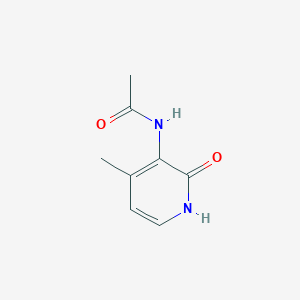
6-(4-Methylimidazol-1-yl)-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylimidazol-1-yl)-2-phenylquinoline: is a heterocyclic compound that combines the structural features of imidazole and quinoline. Imidazole is a five-membered ring containing two nitrogen atoms, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylimidazol-1-yl)-2-phenylquinoline typically involves the condensation of 2-phenylquinoline with 4-methylimidazole. One common method is the cyclization reaction, where the starting materials are heated in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by purification techniques such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 6-(4-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways:
Metal Ion Coordination: The imidazole ring can bind to metal ions, affecting metalloproteins and enzymes.
DNA Intercalation: The quinoline moiety can insert between DNA base pairs, interfering with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoline: Lacks the imidazole ring, resulting in different chemical and biological properties.
4-Methylimidazole: Lacks the quinoline moiety, limiting its applications compared to the combined structure.
Uniqueness: 6-(4-Methylimidazol-1-yl)-2-phenylquinoline stands out due to its combined structural features, which impart unique reactivity and biological activity. The presence of both imidazole and quinoline moieties allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.
Eigenschaften
Molekularformel |
C19H15N3 |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
6-(4-methylimidazol-1-yl)-2-phenylquinoline |
InChI |
InChI=1S/C19H15N3/c1-14-12-22(13-20-14)17-8-10-19-16(11-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI-Schlüssel |
IFAMXMQJNFVUIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
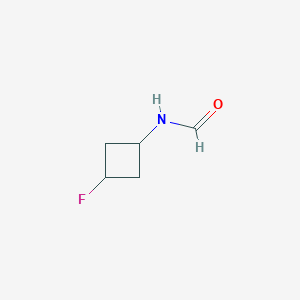
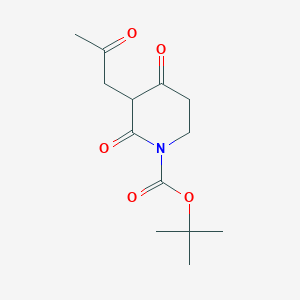
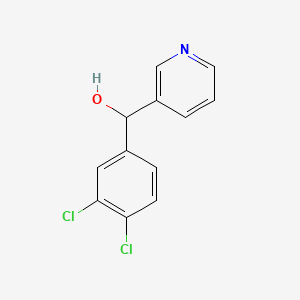

![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)
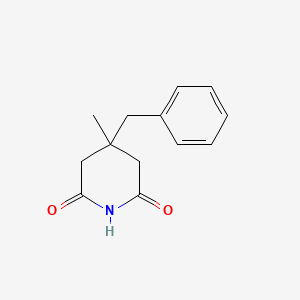


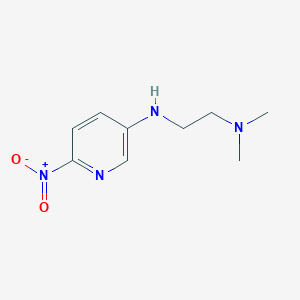
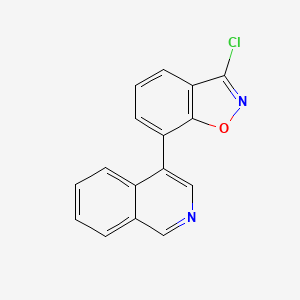
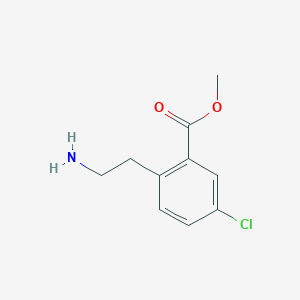
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
